4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The process begins with the formation of a diazonium salt from 2,6-dichloro-4-nitroaniline. This diazonium salt is then coupled with 9H-carbazole to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol has several scientific research applications:
Chemistry: Used as a chromophore in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol involves its interaction with biological molecules. The compound can bind to proteins and nucleic acids, affecting their function. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenylazo)-3-methyl-4H-isoxazol-5-one
- 4-(3-Acetylphenylazo)-3-methyl-4H-isoxazol-5-one
- 5-Amino-pyrazoles
Uniqueness
4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol is unique due to its specific structural features, including the presence of both a carbazole and a butan-1-ol group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other azo compounds .
Properties
CAS No. |
666173-98-4 |
---|---|
Molecular Formula |
C22H18Cl2N4O3 |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
4-[3-[(2,6-dichloro-4-nitrophenyl)diazenyl]carbazol-9-yl]butan-1-ol |
InChI |
InChI=1S/C22H18Cl2N4O3/c23-18-12-15(28(30)31)13-19(24)22(18)26-25-14-7-8-21-17(11-14)16-5-1-2-6-20(16)27(21)9-3-4-10-29/h1-2,5-8,11-13,29H,3-4,9-10H2 |
InChI Key |
STGTVBJLHVNBMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCCCO)C=CC(=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.